5-HT2B Receptor Binding Affinity: A Case Study in Exquisite Selectivity
4-Benzyl-2-(piperidin-4-yl)morpholine demonstrates high affinity and remarkable selectivity for the 5-HT2B receptor. In a comprehensive screen of 161 GPCRs, the compound showed no agonist or antagonist activity for any receptor except 5-HT2B, where it exhibited potent binding. This level of selectivity is not observed with simpler morpholine analogs [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) & Selectivity Profile |
|---|---|
| Target Compound Data | 5HT2bR binding IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist IC50 = 54 nM; Negative for 161 other GPCRs. |
| Comparator Or Baseline | Morpholine analog series (e.g., 4-ethyl-2-(piperidin-4-yl)morpholine) show promiscuous binding across multiple aminergic receptors. |
| Quantified Difference | Selectivity defined as activity at only 1 out of 161 GPCRs (0.6%) vs. broad-spectrum activity for many analogs. |
| Conditions | Radioligand binding assays and functional cellular assays (GPCR agonist/antagonist screen). |
Why This Matters
Procuring this specific compound is essential for research focused on 5-HT2B-mediated pathways, as it offers a tool with minimal off-target interference compared to other morpholine derivatives.
- [1] PMC. Table 1: 5HT2bR binding and functional activity data. View Source
